

# Cerdulatinib crystal structure with JAK2 JH1

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## Compound Focus: Cerdulatinib

CAS No.: 1198300-79-6

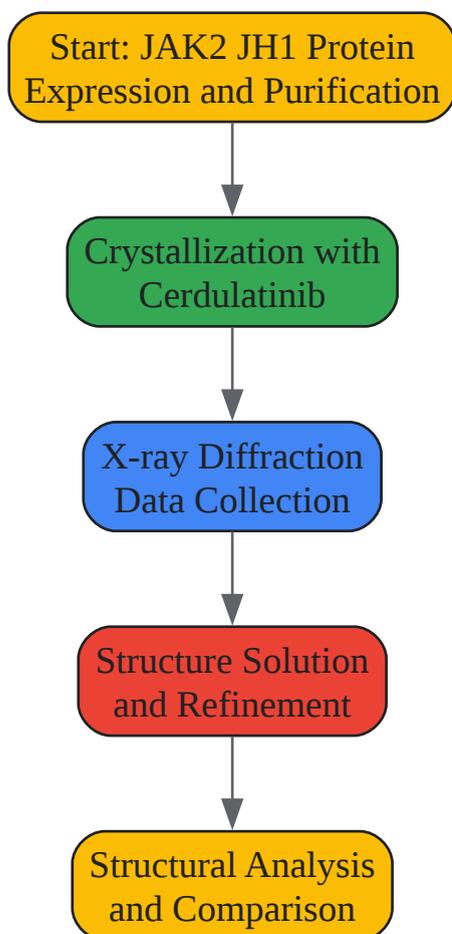
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## Structural Analysis & Binding Mode

The atomic-level view from the crystal structure shows how **cerdulatinib** achieves its potent inhibition.

- **Binding Site:** **Cerdulatinib** binds to the **highly conserved ATP-binding pocket** of the JAK2 kinase domain (JH1) in its active conformation, classifying it as a **type-I inhibitor** [1].
- **Key Interactions:** The structure shows that high potency and moderate JAK2 selectivity are linked to interactions with the **front pocket** of the ATP-binding site [2] [1]. The inhibitor's orientation within the pocket facilitates specific atomic contacts with critical residues that stabilize the binding.
- **Structural Characterization Workflow:** The determination of this structure was part of a larger comparative study to understand the determinants of drug selectivity across multiple clinical-stage JAK2 inhibitors [1]. The experimental workflow is summarized below.



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## Detailed Experimental Methodology

The structural data for the **cerdulatinib**-JAK2 complex was generated using well-established crystallographic techniques. Here are the key experimental protocols from the research:

- **Protein Expression and Purification:** The kinase domain of human JAK2 (JH1) was expressed using the **baculovirus system in *Trichoplusia ni* insect cells** [2]. The protein was subsequently purified to homogeneity using standard chromatographic methods like nickel-affinity (if using a His-tag construct) and size-exclusion chromatography to obtain a monodisperse sample suitable for crystallization.
- **Crystallization and Data Collection:** The purified JAK2 JH1 domain was complexed with **cerdulatinib** and crystallized. The X-ray diffraction data used to solve the structure was collected using a synchrotron radiation source [2].
- **Data Processing and Refinement:**

- The diffraction data was processed and scaled using software packages like **XDS** and **Aimless** [2].
- The structure was solved by a method called "**Molecular Replacement**" using **PHASER**, where a known similar structure is used as a search model to determine the initial phases [2].
- The model was then iteratively built and refined against the diffraction data using **PHENIX** to achieve the final high-resolution structure with an R-value work of 0.173 [2].

## Functional & Therapeutic Context

The structural data connects directly to **cerdulatinib**'s function as a promising therapeutic agent.

- **Mechanism of Action:** **Cerdulatinib** is a **novel dual SYK/JAK kinase inhibitor** [3]. It simultaneously targets key nodes in the B-cell receptor (BCR) and JAK/STAT signaling pathways, which are critically involved in the survival and proliferation of certain lymphomas and leukemias [3].
- **Inhibition Profile:** Beyond JAK2, **cerdulatinib** also potently inhibits other JAK family members (JAK1, JAK3, TYK2) and SYK kinase, as shown in the table below [1] [4]. This multi-target profile is the basis for its clinical investigation.

Kinase Target	Binding Affinity (Kd, nM)	Activity Inhibition (IC50, nM)
JAK1	23	22
JAK2	4.8	11
JAK3	3.3	25
TYK2	6.9	26
SYK	Information not in search results	Information not in search results

- **Therapeutic Application:** The dual inhibition of SYK and JAK pathways by **cerdulatinib** has demonstrated **broad anti-tumor activity** in preclinical models of diffuse large B-cell lymphoma (DLBCL), including both ABC and GCB subtypes [3]. Early-phase clinical trials in relapsed/refractory follicular lymphoma have shown promising efficacy, both as a monotherapy and in combination with rituximab [5].

## Further Research & Data Access

For researchers seeking to delve deeper, the following resources are available:

- **Access the 3D Structure:** The atomic coordinates for the JAK2-**cerdulatinib** complex are publicly available in the **Protein Data Bank (PDB) under accession code 8BX6** [2]. This allows for direct visualization and analysis in molecular graphics software.
- **Comparative Analysis:** The study by Miao et al. (2024) provides a broader context, as it includes the structures of JAK2 with six other clinical-stage inhibitors (including pacritinib and momelotinib), enabling a direct comparison of binding modes and selectivity determinants [1].

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## References

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